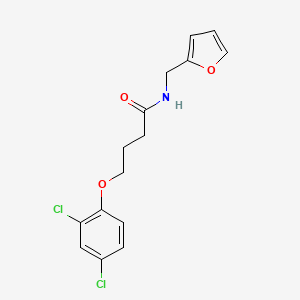
4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine
Übersicht
Beschreibung
4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that belongs to the triazole family. It is a heterocyclic compound that contains a pyridine ring fused with a triazole ring. The compound has been extensively studied due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
4-Benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole derivatives, closely related to 4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine, have been studied for their acid-base properties using multiwavelength spectrophotometry in ethanol/water mixtures (Azimi et al., 2008). This research highlights the solvent effect on the acid-base behavior of such compounds.
Coordination Polymers
Novel coordination polymers derived from unsymmetrical angular ligands closely related to 4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine have been synthesized, demonstrating the ligand's versatile coordination abilities (Du et al., 2016). These polymers exhibit unique structural architectures and potential for antiferromagnetic interactions and luminescence properties.
Corrosion Inhibition
Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, a structurally similar compound, have been evaluated as corrosion inhibitors for mild steel in acidic media (Ma et al., 2017). These studies highlight the effectiveness of such derivatives in protecting metal surfaces.
Fungicidal Activity
1,2,4-Triazole derivatives, which are structurally related, have been synthesized and evaluated for their fungicidal activities against various phytopathogens (Bai et al., 2020). This indicates potential agriculturalapplications for 4-(3-benzyl-1H-1,2,4-triazol-5-yl)pyridine and similar compounds.
Photochemical and Electrochemical Properties
Inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes, including 2-(4-benzyl-1H-1,2,3-triazol-1-yl)pyridine, have been studied for their structural similarities and differing chemical and physical properties. This research is significant for understanding the stability and photophysical properties of such complexes (Lo et al., 2015).
Luminescence in Coordination Complexes
Research on new Zn complexes based on 1,2,4-triazoles, including those with pyridinyl moieties, has shown strong luminescence properties in solid states (Gusev et al., 2011). This suggests potential applications in materials science and luminescent materials.
Antioxidant Properties
Studies on new triazole derivatives including 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole have highlighted their antioxidant and antiradical activities (Bekircan et al., 2008). This indicates a potential for pharmaceutical or nutraceutical applications.
Antimicrobial and Antifungal Activities
Synthesis of 1,2,4-triazole derivatives containing pyridine units has shown antibacterial and plant growth regulatory activities (Liu et al., 2007). This research opens possibilities for these compounds in agricultural and pharmaceutical sectors.
Eigenschaften
IUPAC Name |
4-(5-benzyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-2-4-11(5-3-1)10-13-16-14(18-17-13)12-6-8-15-9-7-12/h1-9H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOZHFZLAAMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4703473.png)
![methyl 4-({[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703477.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B4703481.png)
![2,4-dichloro-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4703486.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol](/img/structure/B4703491.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4703493.png)
![ethyl N-[(4-cyclopentyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4703500.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4703517.png)
![diethyl 5-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4703522.png)
![N-(dicyclopropylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4703561.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4703565.png)
![11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B4703572.png)
![2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4703579.png)